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Discovery and synthesis of novel HPK1 inhibitors

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An In-depth Technical Guide to the Discovery and Synthesis of Novel HPK1 Inhibitors

Introduction

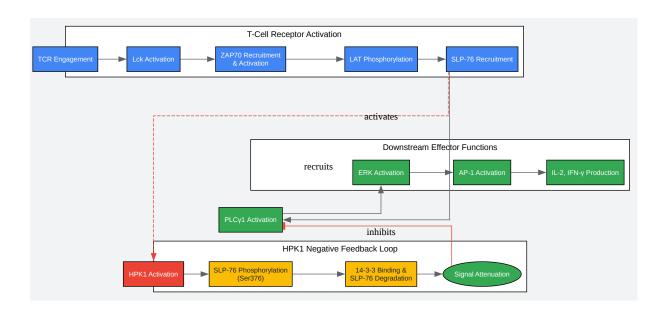
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells.[3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and attenuates downstream signaling, leading to reduced T-cell activation, proliferation, and cytokine production.[5][6] This immunosuppressive role makes HPK1 a compelling target for cancer immunotherapy.[5][7] By inhibiting HPK1, it is possible to enhance the immune system's ability to recognize and eliminate tumor cells, a strategy that has shown promise in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors.[8][9]

The HPK1 Signaling Pathway

HPK1 is a key node in the T-cell signaling cascade. Following TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated.[4][10] Its primary substrate is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[8][10] HPK1 phosphorylates SLP-76 at Serine 376, which creates a binding site for 14-3-3 proteins.[4] This interaction leads to the dissociation of the SLP-76 signaling complex and subsequent proteasomal degradation of SLP-76, effectively dampening the T-cell activation signal.[8][11] The inhibition of HPK1 kinase activity prevents this phosphorylation event, thereby sustaining



TCR signaling, promoting T-cell activation, and increasing the production of pro-inflammatory cytokines like IL-2 and IFN-y.[8][9]



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HPK1 Signaling Pathway in T-Cells.

Discovery of Novel HPK1 Inhibitors

The development of small-molecule HPK1 inhibitors has been a focus of recent drug discovery efforts. Strategies range from high-throughput screening (HTS) to structure-based virtual screening and rational drug design.[12][13] These efforts have led to the identification of several distinct chemical scaffolds with potent and selective HPK1 inhibitory activity. A key challenge is achieving selectivity against other kinases in the MAP4K family to avoid



unintended side effects.[2][8] Several promising inhibitors have progressed into clinical trials, including CFI-402411, BGB-15025, and NDI-101150.[1][14]

Quantitative Data of Selected HPK1 Inhibitors

Compound Name/Series	HPK1 IC50	Cellular pSLP- 76 Inhibition	Cellular IL-2 Secretion	Reference
CFI-402411	4.0 ± 1.3 nM	-	-	[10]
NDI-101150	Potent & Selective	-	-	[1][15]
BGB-15025	Potent	Potent Inhibition	Enhances IL-2	[14][16]
Compound 3a (3-cyano- quinoline)	48 nM	Effective Inhibition	Enhanced Secretion	[17]
Compound 16 (Spiro analogue)	-	-	-	[8]
A-745	Potent & Selective	-	Augmented Production	[18]
ISR-05	24.2 ± 5.07 μM	-	-	[13]
ISR-03	43.9 ± 0.134 μM	-	-	[13]
Diaminopyrimidin e Carboxamides	Potent	EC ₅₀ = 226 nM (Compound 1)	Robust Release	[11]

Note: Specific quantitative data for many clinical candidates are not publicly disclosed.

Experimental Protocols

The evaluation of novel HPK1 inhibitors involves a cascade of biochemical and cellular assays to determine potency, selectivity, and functional consequences of target engagement.

Biochemical Kinase Assay (ADP-Glo™ Format)



This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[19]

Methodology:

- Reaction Setup: In a 384-well plate, add 1 μL of the test inhibitor (or DMSO vehicle control).
- Enzyme Addition: Add 2 μL of purified recombinant HPK1 enzyme.
- Substrate Initiation: Add 2 μL of a substrate/ATP mix (e.g., Myelin Basic Protein as substrate).
- Incubation: Incubate the reaction at room temperature for 60 minutes.
- ATP Depletion: Add 5 µL of ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Signal Generation: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
- Readout: Measure luminescence using a plate reader. The signal is proportional to HPK1
 activity. IC₅₀ values are determined from dose-response curves.[19]

Cellular Phosphorylation Assay (pSLP-76)

This assay measures the direct downstream effect of HPK1 inhibition in a cellular context by quantifying the phosphorylation of its substrate, SLP-76, at Ser376.[16][20]

Methodology:

- Cell Culture: Use Jurkat T-cells, which endogenously express the TCR and HPK1.[16]
- Compound Treatment: Pre-incubate cells with various concentrations of the HPK1 inhibitor for 1-2 hours.
- Cell Stimulation: Activate the T-cell receptor by adding anti-CD3/anti-CD28 antibodies.
- Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

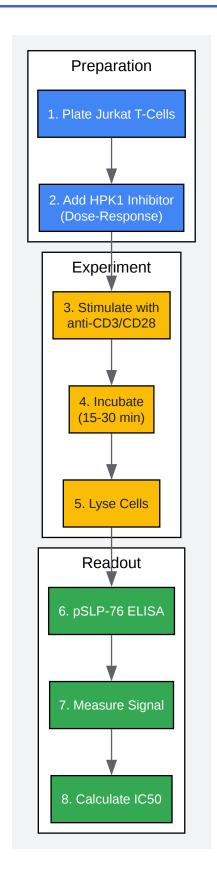
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- Quantification (ELISA): Use a sandwich ELISA to quantify phosphorylated SLP-76 (Ser376). A capture antibody specific for total SLP-76 is coated on the plate, and a detection antibody specific for the phosphorylated form is used for detection.[16]
- Analysis: The reduction in the pSLP-76 signal relative to stimulated, vehicle-treated cells indicates the inhibitor's cellular potency.





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Workflow for a Cellular pSLP-76 Assay.



Cytokine Release Assay (IL-2)

This functional assay measures the downstream consequence of enhanced T-cell signaling by quantifying the secretion of the cytokine IL-2.[20]

Methodology:

- Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
- Treatment and Stimulation: Plate PBMCs and treat with HPK1 inhibitors. Stimulate the cells with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
- Immunosuppression Reversal (Optional): To mimic the tumor microenvironment, an immunosuppressive agent like Prostaglandin E2 (PGE2) can be added. The ability of the inhibitor to reverse this suppression is a key functional measure.[9]
- Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.
- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-2 in the supernatant using ELISA or other immunoassays (e.g., AlphaLISA).[6]

In Vivo Studies

Preclinical evaluation in animal models is crucial to assess the therapeutic potential of HPK1 inhibitors.

Methodology:

- Model System: Use syngeneic mouse tumor models (e.g., CT26 or MC38 colon carcinoma),
 where the mice have a competent immune system.[8]
- Dosing: Administer the HPK1 inhibitor orally according to a predetermined schedule.
- Efficacy Measurement: Monitor tumor growth over time. Tumor growth inhibition (TGI) is the primary efficacy endpoint.



- Pharmacodynamic (PD) Analysis: Collect tumors and spleens to analyze biomarkers. This
 can include measuring pSLP-76 levels in T-cells to confirm target engagement and analyzing
 the tumor immune infiltrate (e.g., CD8+ T-cell numbers) by flow cytometry.[9][20]
- Combination Studies: Evaluate the inhibitor in combination with checkpoint blockade antibodies (e.g., anti-PD-1) to assess synergistic anti-tumor effects.[8][9]

Conclusion

HPK1 has emerged as a highly validated target for cancer immunotherapy due to its role as a negative regulator of T-cell function.[1] The discovery of potent and selective small-molecule inhibitors has demonstrated that blocking HPK1's kinase activity can enhance anti-tumor immunity in preclinical models.[9] Current research focuses on optimizing the drug-like properties of these inhibitors, improving their selectivity, and understanding their full potential in clinical settings.[2][13] The ongoing clinical trials of compounds like NDI-101150, CFI-402411, and BGB-15025 will be crucial in determining the therapeutic utility of HPK1 inhibition for patients with advanced solid tumors.[14][21] The continued development of novel HPK1 inhibitors represents a promising frontier in immuno-oncology.[1]

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